Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a hydrochloride salt of a tetrahydrothieno[2,3-c]pyridine derivative featuring a benzyl group at position 6 and a 3,5-dimethoxybenzamido substituent at position 2. The ethyl carboxylate group at position 3 enhances solubility, while the hydrochloride salt improves bioavailability by increasing aqueous solubility.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S.ClH/c1-4-33-26(30)23-21-10-11-28(15-17-8-6-5-7-9-17)16-22(21)34-25(23)27-24(29)18-12-19(31-2)14-20(13-18)32-3;/h5-9,12-14H,4,10-11,15-16H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMVVHDLRRWUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridine ring system.
Introduction of the Benzyl and Dimethoxybenzamido Groups: These functional groups are introduced through nucleophilic substitution reactions, often using benzyl halides and dimethoxybenzamides as reagents.
Esterification: The carboxylate group is esterified using ethyl alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
*Estimated based on molecular formula (C₃₀H₃₃ClN₂O₅S).
Key Observations:
- The benzyl group at position 6 offers steric bulk and hydrophobic interactions, contrasting with the benzoyl group in , which may reduce metabolic stability.
- The hydrochloride salt improves solubility over free-base analogs, critical for in vivo efficacy .
TNF-α Inhibition
- Target Compound: Likely shares inhibitory activity against TNF-α production due to structural similarity to 4,5,6,7-tetrahydrothieno[2,3-c]pyridines reported by Fujita et al. .
- Analog from : Derivatives with 4-methyl or 5-fluoro substituents showed IC₅₀ values of 0.1–1 μM in rat whole blood assays.
- Divergence : The 3,5-dimethoxybenzamido group may enhance receptor binding compared to simpler alkyl substituents, but this requires experimental validation.
Adenosine Receptor Modulation
- : 2-Amino-3-benzoylthiophenes enhance adenosine A1 receptor binding via allosteric effects. The target compound’s thienopyridine core and benzamido group may mimic this activity, though the hydrochloride salt could alter affinity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The hydrochloride salt reduces logP and enhances aqueous solubility, addressing a common limitation of hydrophobic heterocycles .
Biological Activity
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C24H26ClN3O4S
- Molecular Weight : 488.0 g/mol
- CAS Number : 1215726-96-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antiviral and anticancer properties. The following sections summarize key findings from recent studies.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against several viruses:
- SARS-CoV-2 : In vitro studies demonstrated significant inhibition of SARS-CoV-2 replication in Vero-E6 cells. The compound exhibited an IC50 value indicating effective antiviral activity at low concentrations.
- Influenza Virus : The compound showed promising results against H5N1 influenza virus with notable inhibition percentages in plaque reduction assays.
| Virus | IC50 (μM) | Inhibition (%) |
|---|---|---|
| SARS-CoV-2 | 10.52 | Significant |
| H5N1 Influenza | 0.5 | 93% |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Lines Tested : Various cancer cell lines have been used to assess cytotoxicity, with results indicating a dose-dependent response.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
-
Study on Antiviral Properties :
- A study published in Compounds evaluated a series of benzothiazolyl-pyridine hybrids and found that compounds similar to ethyl 6-benzyl... exhibited high antiviral activity against both H5N1 and SARS-CoV-2 viruses .
- The study utilized MTT assays to determine safe doses and assessed antiviral activity through plaque reduction assays.
- Anticancer Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
